![molecular formula C15H17N3O2 B3017132 Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 908553-67-3](/img/structure/B3017132.png)
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is an organic chemical compound . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which was treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Biological Evaluation
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Shanmugasundaram et al. (2011) involved the synthesis of pyrido(2,3-d)pyrimidine-carboxylate derivatives, followed by screening for antibacterial, antifungal, and antitumor activity (Shanmugasundaram et al., 2011).
Inhibitors in Gene Expression
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate and its analogues have been used in the study of gene expression inhibition. Palanki et al. (2002) synthesized several analogues to test as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).
Development of Novel Derivatives
Research has been conducted to develop novel derivatives of ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate for various applications. For example, Sherif et al. (1993) worked on synthesizing thiazolopyrimidines and related compounds, exploring their chemical properties and potential applications (Sherif et al., 1993).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate have been synthesized and tested for their antimicrobial and anti-inflammatory activities. A.S.Dongarwar et al. (2011) conducted a study focusing on synthesizing pyrimidine-5-carboxylate derivatives and evaluating their biological activities (A.S.Dongarwar et al., 2011).
Future Directions
The future directions for research on Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate could include further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to understand its mechanism of action and to develop it as a potential therapeutic agent.
Mechanism of Action
Target of Action
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is a complex compound that has been found to interact with various biological targets. These derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may target organisms causing sleeping sickness and malaria .
Mode of Action
2-aminopyrimidine derivatives, to which this compound belongs, have been reported to exhibit their activity through interactions with their targets . For instance, some 2-aminopyrimidines were reported to be active in low micromolar to submicromolar concentration .
Biochemical Pathways
Given that 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities , it can be inferred that this compound may affect the biochemical pathways of the organisms causing sleeping sickness and malaria.
Result of Action
Given that 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
ethyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXOSYCVOGHGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate |
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